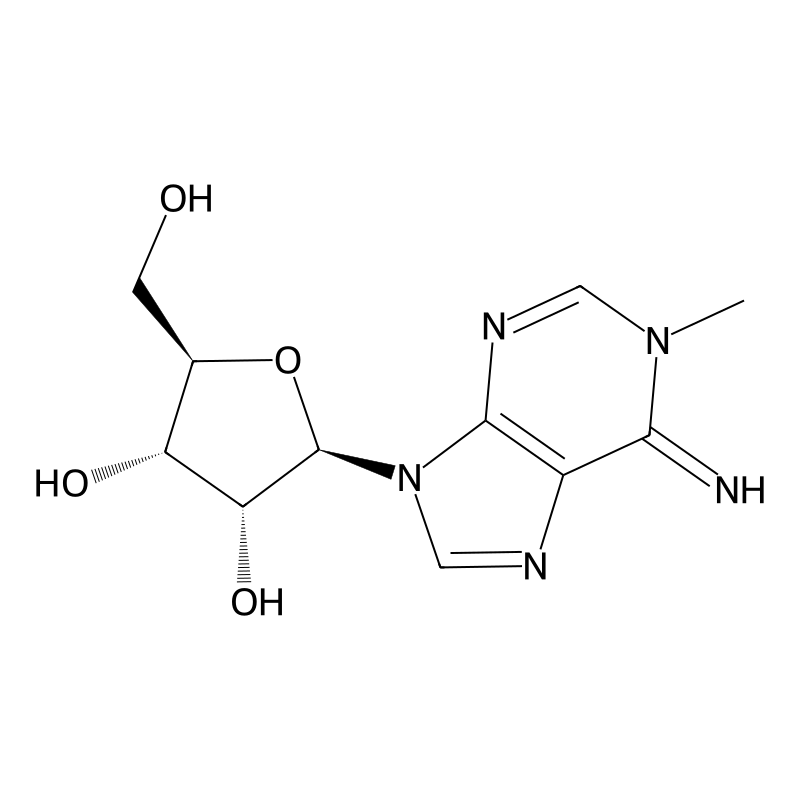

N1-Methyladenosine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

N1-Methyladenosine (m1A) is a critical epitranscriptomic RNA modification characterized by the methylation of the N1 position of the adenine ring. Commercially procured as a high-purity reference standard or a phosphoramidite precursor, m1A is fundamentally distinct from its more abundant isomer, N6-methyladenosine (m6A). The N1-methyl group introduces a permanent positive charge at physiological pH and sterically blocks canonical Watson-Crick base pairing, leading to localized RNA duplex destabilization [1]. For industrial and laboratory buyers, the procurement of authentic m1A is primarily driven by the need for precise LC-MS/MS calibration, the synthesis of structurally modified antisense oligonucleotides (ASOs), and the development of substrate-specific demethylase assays [2].

Substituting N1-Methyladenosine with generic adenosine or the isobaric N6-methyladenosine (m6A) critically compromises both structural biology applications and RNA synthesis workflows. Unlike m6A, which is neutral and chemically stable under standard basic conditions, m1A is highly sensitive to alkaline environments and readily undergoes a base-catalyzed Dimroth rearrangement to form m6A [1]. This processability constraint dictates that buyers synthesizing m1A-containing oligonucleotides cannot use standard ammonium hydroxide deprotection protocols; they must instead procure compatible mild reagents, such as triethylamine hydrogen fluoride, to prevent sequence corruption [2]. Furthermore, substituting m1A with m6A in enzymatic assays fails entirely, as specific demethylases like ALKBH3 strictly require the N1-methylated topology for target recognition [1].

References

Alkaline Processability and Dimroth Rearrangement Susceptibility

During the post-synthetic deprotection of modified RNA, m1A exhibits severe instability under standard alkaline conditions, undergoing a base-catalyzed Dimroth rearrangement to m6A. Quantitative HPLC analysis demonstrates that standard deprotection yields near-complete conversion to m6A, whereas utilizing specialized mild deprotection (e.g., triethylamine hydrogen fluoride) preserves >95% of the m1A integrity [1]. In contrast, m6A is inherently stable under these alkaline conditions [2].

| Evidence Dimension | Chemical stability during alkaline RNA deprotection |

| Target Compound Data | Undergoes rapid Dimroth rearrangement to m6A under standard basic conditions |

| Comparator Or Baseline | m6A (Stable under standard alkaline deprotection) |

| Quantified Difference | Requires specialized fluoride-based or ultra-mild deprotection to maintain >95% structural integrity |

| Conditions | Solid-phase RNA synthesis deprotection protocols |

Buyers procuring m1A phosphoramidites must simultaneously adopt and procure specialized mild deprotection reagents to prevent the total loss of the N1-methyl modification during synthesis.

Physicochemical Differentiation: pKa and Physiological Charge

The methylation at the N1 position fundamentally alters the acid-base properties of the adenine ring. m1A possesses a pKa of approximately 8.25, ensuring it carries a permanent positive charge at physiological pH (pH 7.4) [1]. This contrasts sharply with unmethylated adenosine, which has a pKa of ~3.5 and remains neutral [2]. This ~4.75 pH unit shift and resulting positive charge disrupt canonical Watson-Crick base pairing and introduce novel electrostatic interactions in 3D RNA structures.

| Evidence Dimension | Nucleobase pKa and charge state at pH 7.4 |

| Target Compound Data | pKa ~ 8.25 (Positively charged) |

| Comparator Or Baseline | Adenosine (pKa ~ 3.5, Neutral) |

| Quantified Difference | ~4.75 pH unit increase, resulting in a permanent positive charge under physiological conditions |

| Conditions | Aqueous solution, physiological pH (7.4) |

Material selection for advanced antisense oligonucleotide (ASO) design relies on this exact charge profile to engineer specific Hoogsteen pairing or localized RNA destabilization.

Analytical Resolution: Isobaric LC-MS/MS Separation

For epitranscriptomic quantification, m1A and m6A share an identical molecular weight (281.27 g/mol) and identical mass transitions (e.g., m/z 282 -> 150 for the protonated nucleoside). However, their distinct molecular shapes result in different chromatographic retention times. On Porous Graphitic Carbon (PGC) or HILIC columns, m1A exhibits shape-selective retention that allows baseline resolution from m6A [1]. Without an authentic m1A reference standard to establish this specific retention time, LC-MS/MS workflows cannot reliably distinguish between the two isomers [2].

| Evidence Dimension | LC-MS/MS chromatographic resolution |

| Target Compound Data | Distinct retention time based on shape-selective interaction |

| Comparator Or Baseline | m6A (Isobaric isomer, MW 281.27, identical mass transition) |

| Quantified Difference | Complete baseline resolution on PGC/HILIC columns despite 100% mass transition overlap |

| Conditions | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

Analytical laboratories must procure pure m1A standards to calibrate retention times; relying solely on mass transitions will result in false-positive m6A quantification.

Enzymatic Specificity: Demethylase Substrate Suitability

m1A serves as the exclusive authentic substrate for specific RNA demethylases, most notably ALKBH3. Assays evaluating ALKBH3 activity demonstrate stringent enzyme specificity dictated by the active site residues (Thr133/Asp194), which recognize the N1-methylated conformation [1]. Attempts to substitute m1A with the more common m6A modification result in a complete lack of catalytic turnover, as m6A cannot be processed by ALKBH3 [1].

| Evidence Dimension | Substrate viability for ALKBH3 demethylase |

| Target Compound Data | Authentic, high-turnover substrate |

| Comparator Or Baseline | m6A (Non-substrate) |

| Quantified Difference | Absolute requirement for N1-methylation; m6A yields 0% relative activity in ALKBH3 assays |

| Conditions | In vitro enzymatic demethylation assays |

Biopharmaceutical buyers screening for ALKBH3 inhibitors must procure m1A-containing substrates, as m6A or unmethylated adenosine will not generate the required baseline enzymatic activity.

Epitranscriptomic LC-MS/MS Standard Calibration

Because m1A and m6A are isobaric (MW 281.27) and share identical mass transitions, analytical laboratories must use high-purity m1A as a reference standard. It is required to establish exact chromatographic retention times on HILIC or PGC columns, ensuring accurate transcriptome-wide quantification without cross-contamination from the more abundant m6A signal [1].

Synthesis of Structurally Modified Antisense Oligonucleotides (ASOs)

m1A is incorporated into synthetic ASOs and RNA probes to intentionally disrupt Watson-Crick base pairing and introduce a localized positive charge (pKa 8.25). This application requires specialized procurement of both the m1A phosphoramidite and mild deprotection reagents (e.g., triethylamine hydrogen fluoride) to prevent Dimroth rearrangement during downstream processing [2].

High-Throughput Screening for ALKBH3 Inhibitors

In oncology and epigenetic drug discovery, m1A-modified oligonucleotides are the mandatory substrates for ALKBH3 demethylase assays. Because the enzyme cannot process m6A, procuring authentic m1A is the only viable method to establish baseline catalytic turnover for inhibitor screening workflows [3].

References

- [1] Integrated Solid-Phase Enzymatic Digestion and Porous Graphitic Carbon Chromatography for Rapid LC–MS Analysis of RNA Modifications. LCGC International, 2026.

- [2] Deprotection of N1-methyladenosine-containing RNA using triethylamine hydrogen fluoride. Nucleosides, Nucleotides & Nucleic Acids, 2024.

- [3] Buy m1A (N1-Methyladenosine) CAS 15763-06-1 – ≥98% HPLC, ALKBH3 Substrate Datasheet.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Other CAS

Dates

Explore Compound Types

C7H6N2O4

C7H6N2O4